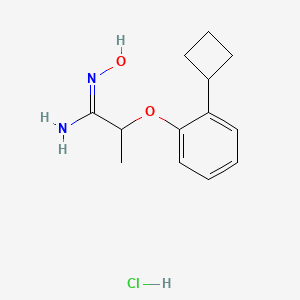
2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclobutyl group attached to a phenoxy ring, which is further connected to a hydroxypropanimidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutylphenoxy Intermediate: The initial step involves the reaction of cyclobutyl bromide with phenol in the presence of a base such as potassium carbonate to form 2-cyclobutylphenol.
Introduction of the Hydroxypropanimidamide Group: The next step involves the reaction of 2-cyclobutylphenol with a suitable reagent such as 2-bromo-1-hydroxypropanimidamide under basic conditions to form the desired product.
Formation of the Monohydrochloride Salt: The final step involves the treatment of the product with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the hydroxy group.
科学的研究の応用
2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
類似化合物との比較
Similar Compounds
- 2-(2-Cyclobutylphenoxy)-N-hydroxyethanimidamide
- 2-(2-Cyclobutylphenoxy)-N-hydroxybutanimidamide
- 2-(2-Cyclobutylphenoxy)-N-hydroxyhexanimidamide
Uniqueness
2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride is unique due to its specific molecular structure, which includes a cyclobutyl group attached to a phenoxy ring and a hydroxypropanimidamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
81721-02-0 |
|---|---|
分子式 |
C13H19ClN2O2 |
分子量 |
270.75 g/mol |
IUPAC名 |
2-(2-cyclobutylphenoxy)-N'-hydroxypropanimidamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-9(13(14)15-16)17-12-8-3-2-7-11(12)10-5-4-6-10;/h2-3,7-10,16H,4-6H2,1H3,(H2,14,15);1H |
InChIキー |
ITJGFPUVWDMATN-UHFFFAOYSA-N |
異性体SMILES |
CC(/C(=N\O)/N)OC1=CC=CC=C1C2CCC2.Cl |
正規SMILES |
CC(C(=NO)N)OC1=CC=CC=C1C2CCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



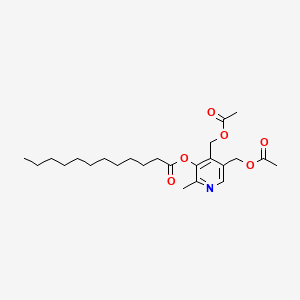

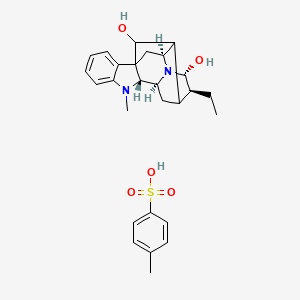
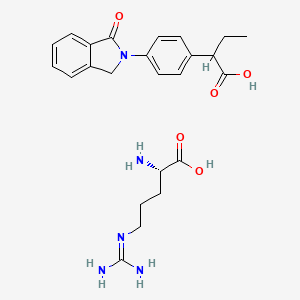
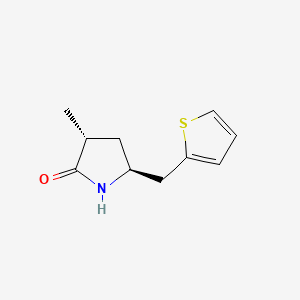


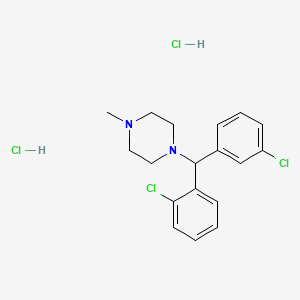
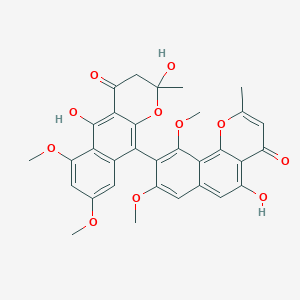



![[(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773743.png)
